1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is a complex organic compound belonging to the class of pyrazolopyrimidines.
Preparation Methods
The synthesis of 1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves multiple stepsReaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cell signaling pathways and enzyme inhibition.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cancer cell proliferation . This mechanism involves interactions with key amino acid residues within the kinase domain, leading to conformational changes that inhibit enzyme activity.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with similar applications.
Compared to these compounds, 1-[1-(4-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards certain kinases .
Properties
Molecular Formula |
C18H21ClN6 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)16-5-4-14(19)10-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
MTRKCSPJDKNMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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